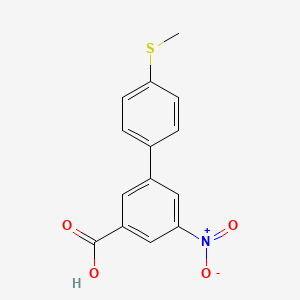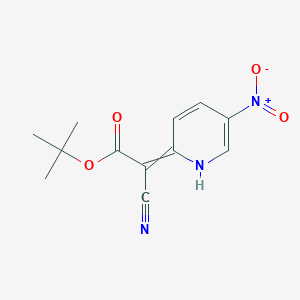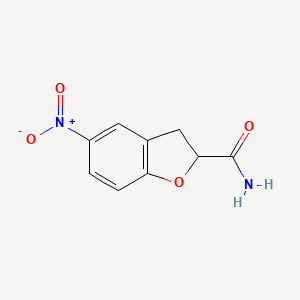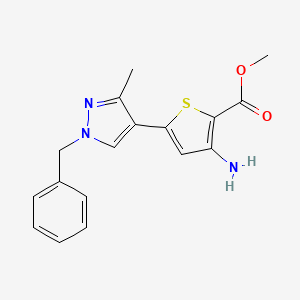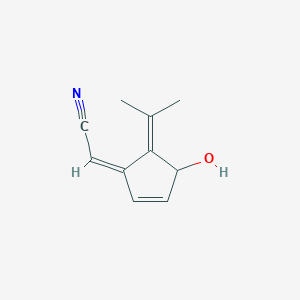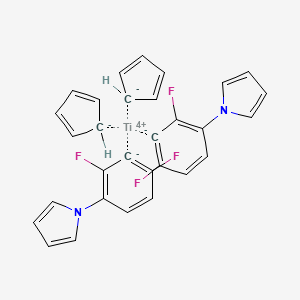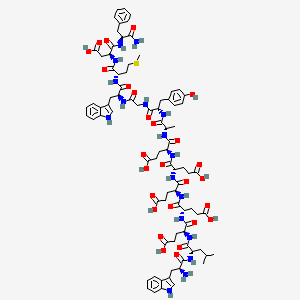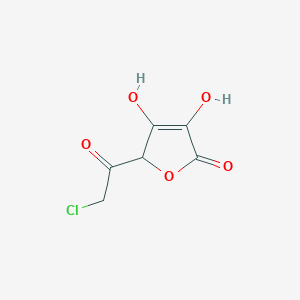
BIS(ETHYLCYCLOPENTADIENYL)MAGNESIUM
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
Bis(pentamethylcyclopentadienyl)magnesium, a related compound, has its structure determined in the solid state by X-ray diffraction, highlighting the structural properties of magnesium metallocenes and their comparison to alkaline-earth metallocenes and isoelectronic species, providing insight into synthesis strategies and structural analysis of bis(ethylcyclopentadienyl)magnesium analogs (Vollet, Baum, & Schnöckel, 2003).
Molecular Structure Analysis
The molecular structure of bis(ethylcyclopentadienyl)magnesium is crucial for understanding its reactivity and properties. Studies have demonstrated the structure of similar compounds, providing a basis for understanding the molecular geometry, coordination environment, and bonding characteristics of bis(ethylcyclopentadienyl)magnesium analogs (Vollet, Baum, & Schnöckel, 2003).
Chemical Reactions and Properties
The reactivity of bis(ethylcyclopentadienyl)magnesium towards N- and O-donor Lewis bases leads to the formation of various donor-acceptor complexes, indicating its versatility in forming adducts with different hapticities and coordination modes. This reactivity is essential for applications in catalysis and material synthesis (Jaenschke, Paap, & Behrens, 2008).
Physical Properties Analysis
The physical properties, such as solubility, crystallinity, and phase behavior of bis(ethylcyclopentadienyl)magnesium and its derivatives, are key to their application in various fields. The crystal structure of related magnesium compounds, as determined by X-ray diffraction, sheds light on the structural aspects that influence these physical properties (Petrov, Alexiev, Angelova, & Maciček, 1992).
Chemical Properties Analysis
Understanding the chemical properties, including reactivity towards different substrates, stability, and the mechanisms of reactions involving bis(ethylcyclopentadienyl)magnesium, is crucial. The synthesis and characterization of its complexes provide insight into its chemical behavior and potential applications in synthesis and catalysis (Jaenschke, Paap, & Behrens, 2008).
Scientific Research Applications
Application 1: Atomic Layer Deposition of Magnesium Fluoride
-
Methods of Application or Experimental Procedures : The MgF2 is deposited in a showerhead style ALD reactor using Bis(ethylcyclopentadienyl)magnesium and anhydrous hydrogen fluoride (HF) as precursors at substrate temperatures from 100 to 250°C . The use of HF results in improved morphology and reduced impurity content compared to other reported MgF2 ALD approaches .
-
Results or Outcomes : The films at all substrate temperatures were transparent at wavelengths down to 190 nm. The low deposition temperature combined with low surface roughness makes these coatings good candidates for a variety of optical applications in the far ultraviolet .
Application 2: Solar Energy and Water Treatment Research
Application 3: Non-Aqueous Solubility Applications
Safety And Hazards
Future Directions
properties
CAS RN |
114460-02-5 |
|---|---|
Product Name |
BIS(ETHYLCYCLOPENTADIENYL)MAGNESIUM |
Molecular Formula |
C14H18Mg 10* |
Molecular Weight |
210.6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[Deuterio(1,1,2,2,3,3-hexadeuteriobutyl)amino]benzoic acid](/img/structure/B1141656.png)
